JAK3/STAT5 Dual Inhibition vs. Tofacitinib: Functional T-Cell Proliferation IC50 Comparison
BD750's primary functional readout is inhibition of IL-2-induced T-cell proliferation, with IC50 values of 1.5 μM (mouse) and 1.1 μM (human) . In contrast, tofacitinib (CP-690550), a clinical JAK inhibitor, demonstrates a JAK3 IC50 of 1 nM in cell-free assays but exhibits 20- to 100-fold lower potency against JAK2 and JAK1 . While tofacitinib is more potent against isolated JAK3 enzyme activity, BD750's cellular potency reflects its dual JAK3/STAT5 inhibition, a mechanism not replicated by tofacitinib [1]. This functional divergence is critical for researchers needing to suppress STAT5-dependent T-cell proliferation without broad JAK1/JAK2 inhibition.
| Evidence Dimension | Inhibition of IL-2-induced T-cell proliferation (functional assay) |
|---|---|
| Target Compound Data | BD750: IC50 = 1.5 μM (mouse), 1.1 μM (human) |
| Comparator Or Baseline | Tofacitinib: JAK3 enzyme IC50 = 1 nM (cell-free), T-cell proliferation data not reported in same assay |
| Quantified Difference | Not directly comparable due to different assay formats; BD750 cellular IC50 ~1 μM vs tofacitinib enzyme IC50 1 nM |
| Conditions | IL-2-stimulated mouse/human T-cell proliferation assays for BD750; cell-free kinase assay for tofacitinib |
Why This Matters
For experiments requiring suppression of JAK3/STAT5-driven T-cell proliferation with a moderate potency window, BD750 provides a defined cellular EC50 range, whereas tofacitinib's high enzyme potency may not translate linearly to cellular function.
- [1] Zhou, Y., Leng, X., Li, H., Yang, S., Yang, T., Li, L., Xiong, Y., Zou, Q., Liu, Y., & Wang, Y. (2017). Tolerogenic dendritic cells induced by BD750 ameliorate proinflammatory T cell responses and experimental autoimmune encephalitis in mice. Molecular Medicine, 23, 204-214. View Source
